molecular formula C13H18N2OS B284555 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284555
M. Wt: 250.36 g/mol
InChI Key: LRBFOASROKHCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the group of thienopyrimidines. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress-induced damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has a range of biochemical and physiological effects, including the ability to reduce inflammation, improve insulin sensitivity, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment and expertise.

Future Directions

There are several future directions for research on 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one. Some potential areas of study include its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders, as well as its role in regulating immune function and inflammation. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 2-aminothiophene with an aldehyde followed by cyclization and subsequent functionalization to yield the desired compound.

Scientific Research Applications

6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in various scientific research applications. It has been shown to possess potent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H18N2OS/c1-3-5-6-7-15-9-14-12-11(13(15)16)8-10(4-2)17-12/h8-9H,3-7H2,1-2H3

InChI Key

LRBFOASROKHCQR-UHFFFAOYSA-N

SMILES

CCCCCN1C=NC2=C(C1=O)C=C(S2)CC

Canonical SMILES

CCCCCN1C=NC2=C(C1=O)C=C(S2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.